4-Iodo-2,5-dimethoxyphenylisopropylamine (4-I-DPIA) is a synthetic compound classified as a serotonin receptor agonist. It is a structural analog of the neurotransmitter serotonin and exhibits high affinity for the 5-HT2A receptor subtype. [] Due to its radiolabeling capabilities with iodine isotopes like iodine-123 and iodine-131, 4-I-DPIA has shown promise as a research tool in brain imaging and metabolic studies. [, ]
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly referred to as 2,5-dimethoxy-4-iodoamphetamine (DOI), is a synthetic compound belonging to the class of substituted amphetamines and phenethylamines. This compound is characterized by a propan-2-amine backbone with specific substitutions on the phenyl ring, namely a 4-iodo and 2,5-dimethoxy group. DOI exhibits hallucinogenic properties and primarily acts as a serotonin receptor agonist, particularly at the 5-hydroxytryptamine receptor subtypes 2A and 2C, which are implicated in various neuropharmacological effects including altered perception and mood changes .
DOI was first synthesized by Alexander Shulgin, a prominent figure in psychedelic research. The compound is classified under several categories:
It is recognized for its potential therapeutic applications in understanding serotonin-related disorders and its role in psychopharmacology .
Several methods have been reported for synthesizing 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine. The general approach involves:
These methods may vary in terms of yield and purity, and optimization of reaction conditions such as temperature and solvent choice is crucial for successful synthesis.
The molecular formula of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine is . Its structural features include:
The compound's three-dimensional structure allows it to interact effectively with serotonin receptors, influencing its psychoactive properties .
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine undergoes various chemical reactions that are significant for modifying its pharmacological properties:
These reactions are crucial for understanding DOI's metabolism and its potential effects on human health .
The primary mechanism of action for 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine involves its role as a serotonin receptor agonist. Specifically:
Research indicates that DOI not only acts as a hallucinogen but also exhibits anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-alpha), suggesting potential therapeutic uses beyond psychopharmacology .
These properties are essential for handling and application in research settings .
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine has several applications primarily in scientific research:
Due to its unique pharmacological profile, DOI is also considered in drug design efforts targeting serotonergic systems for potential therapeutic agents .
The compound is systematically named 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine, precisely describing its structure: a phenyl ring substituted with iodine at the para-position (C4), methoxy groups at the ortho (C2) and meta (C5) positions, and a propan-2-amine chain (−CH₂−CH(NH₂)−CH₃) attached to C1 of the ring. Its molecular formula is C₁₁H₁₆INO₂, with a molecular weight of 321.15 g/mol [2] [9]. Key identifiers include:
The compound contains one chiral center at the alpha-carbon of the propylamine side chain, resulting in two enantiomers: (R)-(−)-DOI and (S)-(+)-DOI. The (R)-enantiomer exhibits significantly higher pharmacological activity, particularly at serotonin receptors. For example, (R)-DOI binds to 5-HT₂ₐ receptors with ~100-fold greater affinity than the (S)-form. Radiolabeled versions like [¹²⁵I]-(R)-DOI are critical tools for neuropharmacological studies due to this selectivity [4].
This compound (commonly abbreviated DOI) belongs to the 4-substituted-2,5-dimethoxyamphetamine (DOx) class. Key structural and functional distinctions from analogues include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1